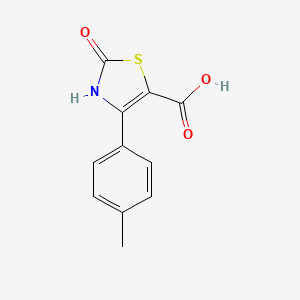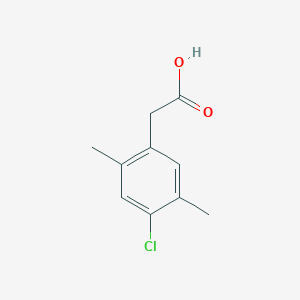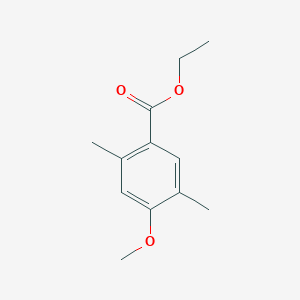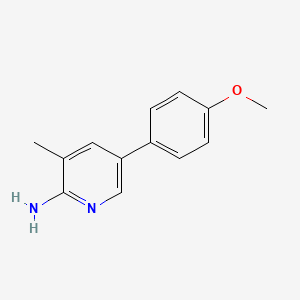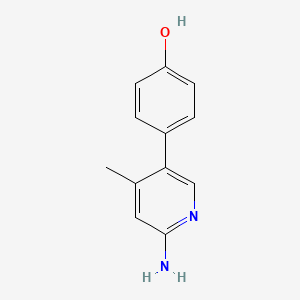
Methyl 2,3,4-trimethoxyphenylacetate
Descripción general
Descripción
Methyl 2,3,4-trimethoxyphenylacetate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,3,4-trimethoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,4-trimethoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediary in Synthesis of Biological Active Isocoumarins : Methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, a compound related to Methyl 2,3,4-trimethoxyphenylacetate, has been identified as an intermediate in the synthesis of naturally occurring biologically active isocoumarins and 3,4-dihydroisocoumarins, such as (+)-kigelin. The crystal structure of this compound highlights its aromatic character and potential for hydrogen bonding, which is relevant in chemical synthesis processes (Khan et al., 2006).
Regio-Controlled Synthesis of Substituted Phenols : In another study, the synthesis of substituted phenols via regio-controlled condensation reactions involving trimethylsiloxy derivatives and β-dicarbonyl compounds was demonstrated. This process is significant for the production of methyl salicylates, which have various applications, including in the pharmaceutical industry (Chan & Brownbridge, 1981).
Synthesis of Polyol Chains for Medical Applications : The use of dinucleophiles like 1,1-bis((trimethylsilyl)methyl)ethene, which may relate to Methyl 2,3,4-trimethoxyphenylacetate, has been studied for the synthesis of polyol chains. These chains are relevant in the synthesis of complex molecules such as roflamycoin, a compound with potential medical applications (Rychnovsky, Fryszman, & Khire, 1999).
Role in Histone Modification and Gene Regulation : Trimethylation of histone proteins, a process potentially influenced by methyl donors like Methyl 2,3,4-trimethoxyphenylacetate, plays a significant role in gene regulation and chromatin structure. For example, trimethylated histone H4 is associated with aging in mammalian tissues (Sarg et al., 2002).
Use in Derivatization for Analytical Chemistry : The compound has potential applications in analytical chemistry for derivatization, as demonstrated in a study focusing on the preparation of methyl esters of chlorophenoxy acids for gas chromatography analysis. Trimethylsilyldiazomethane, a derivative, is used as a mild and safe alternative in these processes (Ranz, Korpecka, & Lankmayr, 2008).
Propiedades
IUPAC Name |
methyl 2-(2,3,4-trimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-14-9-6-5-8(7-10(13)15-2)11(16-3)12(9)17-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAZNDAURDYBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



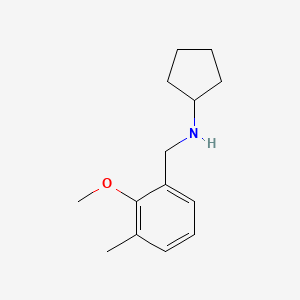
![N-[(3-fluoro-4-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B7902732.png)
![Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B7902736.png)

